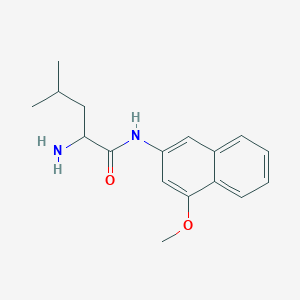

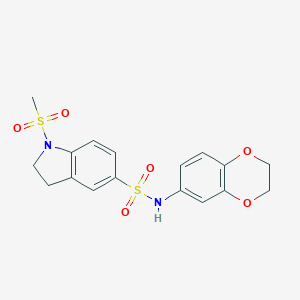

![molecular formula C19H15FN2O3S2 B299417 Methyl 2-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B299417.png)

Methyl 2-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate, commonly known as Methylthiouracil (MTU), is a synthetic compound that has been widely used in scientific research due to its unique properties. MTU is a thioamide derivative that has been shown to have a wide range of biochemical and physiological effects on the body. In

Mecanismo De Acción

Methyl 2-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate exerts its pharmacological effects by inhibiting the activity of thyroid peroxidase, which is an enzyme that catalyzes the iodination of tyrosine residues on thyroglobulin. This inhibition leads to a decrease in the production of thyroid hormones, which in turn leads to an increase in the secretion of thyroid-stimulating hormone (TSH) from the pituitary gland. The increase in TSH secretion stimulates the thyroid gland to produce more thyroid hormones, leading to a compensatory increase in the secretion of TSH.

Biochemical and Physiological Effects:

This compound has been shown to have a wide range of biochemical and physiological effects on the body. The inhibition of thyroid hormone synthesis by this compound leads to a decrease in the metabolic rate, which can result in weight gain and decreased energy levels. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of various inflammatory and oxidative stress-related disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl 2-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate has several advantages as a pharmacological tool in scientific research. It is relatively easy to synthesize and has a well-established mechanism of action. This compound has also been shown to be safe and well-tolerated in animal studies. However, there are also some limitations to the use of this compound in lab experiments. This compound has a relatively short half-life and may require frequent dosing to maintain its pharmacological effects. Additionally, this compound may have off-target effects on other enzymes and pathways, which may complicate the interpretation of experimental results.

Direcciones Futuras

There are several future directions for the use of Methyl 2-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate in scientific research. One potential area of research is the development of more potent and selective inhibitors of thyroid peroxidase, which may have improved pharmacological properties compared to this compound. Another area of research is the investigation of the anti-inflammatory and antioxidant properties of this compound, which may have potential therapeutic applications in the treatment of various inflammatory and oxidative stress-related disorders. Finally, the role of thyroid hormones in the regulation of metabolism, growth, and development is an area of ongoing research, and the use of this compound as a pharmacological tool may continue to provide valuable insights into this field.

Métodos De Síntesis

Methyl 2-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate can be synthesized through a multistep process involving the reaction of 4-fluorophenylisothiocyanate with 2-aminobenzoic acid, followed by the reaction of the intermediate with N-(tert-butoxycarbonyl)-L-cysteine. The final product is obtained by the deprotection of the tert-butoxycarbonyl group using trifluoroacetic acid. The synthesis method of this compound is relatively simple and can be carried out in a laboratory setting.

Aplicaciones Científicas De Investigación

Methyl 2-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate has been extensively used in scientific research as a pharmacological tool to study the role of thyroid hormones in various physiological and pathological processes. This compound has been shown to inhibit the production of thyroid hormones by blocking the iodination of tyrosine residues on thyroglobulin, which is a crucial step in the synthesis of thyroid hormones. This inhibition of thyroid hormone synthesis has been used to study the role of thyroid hormones in the regulation of metabolism, growth, and development.

Propiedades

Fórmula molecular |

C19H15FN2O3S2 |

|---|---|

Peso molecular |

402.5 g/mol |

Nombre IUPAC |

methyl 2-[[2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetyl]amino]benzoate |

InChI |

InChI=1S/C19H15FN2O3S2/c1-25-18(24)14-4-2-3-5-15(14)21-17(23)11-27-19-22-16(10-26-19)12-6-8-13(20)9-7-12/h2-10H,11H2,1H3,(H,21,23) |

Clave InChI |

XEFCNMBAKANCFR-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)F |

SMILES canónico |

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

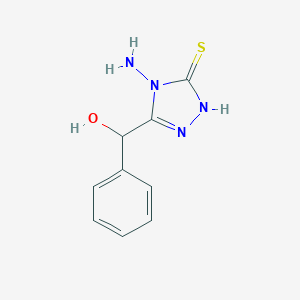

![1-(Methylsulfonyl)-4-[4-(1-naphthyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B299340.png)

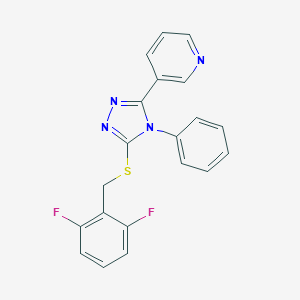

![N-(tert-butyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B299344.png)

![3-[2-(4-cyclohexylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B299345.png)

![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-cinnamyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B299346.png)

![1-cinnamyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B299347.png)

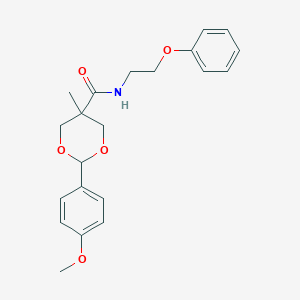

![N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B299355.png)

![N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B299356.png)

![N-[2-(4-{[(1,1-dioxidotetrahydro-3-thienyl)(methyl)amino]sulfonyl}phenyl)ethyl]acetamide](/img/structure/B299361.png)

![N-spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-ylcyclopropanecarboxamide](/img/structure/B299363.png)